molecular formula C20H19N7O2 B10989932 4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

Cat. No.: B10989932
M. Wt: 389.4 g/mol
InChI Key: AWVGRPKQTMYNQC-UHFFFAOYSA-N
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Description

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of kinase activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-(4-CL-PHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)METHYL)BENZONITRILE
  • (4-BROMOPHENYL)HYDRAZONO)(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ACETONITRILE

Uniqueness

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]BUTANAMIDE is unique due to its specific combination of the quinazolinone core and the phenyl-tetrazole moiety, which imparts distinct biological activities and chemical reactivity .

Biological Activity

The compound 4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}N5_{5}O
  • Molecular Weight : 341.38 g/mol
  • IUPAC Name : this compound

This compound contains a quinazoline moiety, a tetrazole ring, and an amide functional group, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing quinazoline and tetrazole derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that it effectively induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity, which could be beneficial in conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vivo studies have indicated that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . This suggests a potential therapeutic application in inflammatory diseases.

The biological activities of This compound are believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The quinazoline scaffold is known to interact with various kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : By affecting the balance between pro-apoptotic and anti-apoptotic factors, this compound can promote apoptosis in cancer cells.
  • Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing oxidative stress in neuronal cells.

Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed significant apoptosis rates at higher concentrations, confirming its potential as an antitumor agent .

Study 2: Neuroprotection in Animal Models

A study assessing the neuroprotective effects in a rat model of neurodegeneration showed that administration of the compound significantly improved cognitive functions compared to controls. Behavioral tests indicated enhanced memory retention and reduced neuronal loss in treated animals .

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis via ROS modulation
NeuroprotectionEnhances antioxidant enzyme activity
Anti-inflammatoryReduces cytokine levels

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]butanamide

InChI

InChI=1S/C20H19N7O2/c28-19(21-13-18-24-25-26-27(18)14-7-2-1-3-8-14)12-6-11-17-22-16-10-5-4-9-15(16)20(29)23-17/h1-5,7-10H,6,11-13H2,(H,21,28)(H,22,23,29)

InChI Key

AWVGRPKQTMYNQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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